molecular formula C8H5Cl2NO B13157029 3-Chloro-4-(chloromethoxy)benzonitrile

3-Chloro-4-(chloromethoxy)benzonitrile

Cat. No.: B13157029
M. Wt: 202.03 g/mol
InChI Key: KFICDXLOXAHHDX-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethoxy)benzonitrile is an organic compound with the molecular formula C8H5Cl2NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a chloromethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-hydroxybenzonitrile with thionyl chloride to form 4-chlorobenzonitrile, which is then treated with chloromethyl methyl ether in the presence of a base such as potassium carbonate to yield 3-Chloro-4-(chloromethoxy)benzonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethoxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

Scientific Research Applications

3-Chloro-4-(chloromethoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethoxy)benzonitrile involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-(chloromethoxy)benzonitrile is unique due to the presence of both chlorine and chloromethoxy groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

3-chloro-4-(chloromethoxy)benzonitrile

InChI

InChI=1S/C8H5Cl2NO/c9-5-12-8-2-1-6(4-11)3-7(8)10/h1-3H,5H2

InChI Key

KFICDXLOXAHHDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)OCCl

Origin of Product

United States

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